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Compound of Interest

Compound Name: Anisole

Cat. No.: B1667542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for anisole
(methoxybenzene), a common building block in organic synthesis and drug discovery. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable data for compound identification and

structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for anisole, typically

recorded in deuterated chloroform (CDCl₃).

¹H NMR Data
The ¹H NMR spectrum of anisole is characterized by signals corresponding to the aromatic

protons and the methoxy group protons.
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity Integration

H-ortho (2, 6) ~6.88 - 6.92
Doublet of doublets or

Multiplet
2H

H-meta (3, 5) ~7.26 - 7.30
Triplet of doublets or

Multiplet
2H

H-para (4) ~6.88 - 6.92 Triplet or Multiplet 1H

-OCH₃ ~3.75 - 3.85 Singlet 3H

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent

and the magnetic field strength of the NMR instrument.

¹³C NMR Data
The ¹³C NMR spectrum of anisole shows distinct signals for the aromatic carbons and the

methoxy carbon. Due to symmetry, the ortho and meta carbons are chemically equivalent,

resulting in a total of five signals.[1]

Carbon Assignment Chemical Shift (δ) in ppm

C1 (ipso) ~159.8

C2, C6 (ortho) ~114.1

C3, C5 (meta) ~129.5

C4 (para) ~120.7

-OCH₃ ~54.8

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of anisole exhibits characteristic absorption bands.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3060-3000 Aromatic C-H stretch Medium

~2950-2830 sp³ C-H stretch (-OCH₃) Medium

~1600, ~1500 C=C aromatic ring stretch Strong, Medium

~1245
Asymmetric C-O-C stretch

(aryl-alkyl ether)[2]
Strong

~1040
Symmetric C-O-C stretch (aryl-

alkyl ether)[2]
Medium

~750-700, ~690
C-H out-of-plane bend

(monosubstituted benzene)
Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which is crucial for determining the molecular weight and elemental

composition. Anisole has a molecular weight of 108.14 g/mol .[3]

Electron Ionization (EI) Mass Spectrum Data
Under electron ionization, anisole produces a distinct fragmentation pattern.
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m/z Relative Intensity (%) Proposed Fragment Ion

108 100 [C₇H₈O]⁺• (Molecular Ion)

107 ~30 [C₇H₇O]⁺

93 ~15 [C₆H₅O]⁺

78 ~55 [C₆H₆]⁺•

77 ~15 [C₆H₅]⁺

65 ~50 [C₅H₅]⁺

51 ~10 [C₄H₃]⁺

39 ~20 [C₃H₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 5-20 mg of anisole for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.

Transfer the solution into a clean 5 mm NMR tube. The liquid level should be approximately

4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

Insert the sample into the NMR spectrometer.
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Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal

homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, a single scan

is sufficient for a concentrated sample.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. Multiple scans

(e.g., 64 or 128) are usually required to obtain a good signal-to-noise ratio.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (Neat Liquid)
Sample Preparation:

Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.

Using a clean pipette, place one to two drops of neat anisole onto the center of the salt

plate.

Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a

thin film between the plates.

Data Acquisition:

Obtain a background spectrum of the empty IR spectrometer to account for atmospheric CO₂

and H₂O.

Place the "sandwich" of salt plates with the anisole sample into the sample holder of the FT-

IR spectrometer.

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.
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Clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or isopropanol) and

return them to a desiccator for storage.[4]

Mass Spectrometry (Electron Ionization)
Sample Introduction:

Anisole, being a volatile liquid, is typically introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

For direct insertion, a small amount of the liquid is placed in a capillary tube which is then

inserted into the ion source.

For GC-MS, a dilute solution of anisole in a volatile solvent is injected into the GC, where it

is vaporized and separated before entering the mass spectrometer.

Data Acquisition:

The vaporized anisole molecules enter the ion source, which is under high vacuum.

A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing

ionization and fragmentation.[5]

The resulting positively charged ions are accelerated out of the ion source and into the mass

analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid

sample like anisole.
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Caption: A generalized workflow for the spectroscopic analysis of anisole.

Mass Spectrometry Fragmentation of Anisole
This diagram illustrates the primary fragmentation pathway of the anisole molecular ion under

electron ionization.
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Caption: Primary fragmentation pathway of anisole in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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